molecular formula C22H26N4O B11052090 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

Cat. No. B11052090
M. Wt: 362.5 g/mol
InChI Key: LSMVLFIFBFUOIC-UHFFFAOYSA-N
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Description

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.

    Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydrochromenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, chromene derivatives are studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar biological activities.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure could be modified to enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as dyes, pigments, and polymers. Its unique properties may contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene core structure and may have similar biological activities.

    Amino-substituted chromenes: Compounds with amino groups on the chromene ring can exhibit similar reactivity and applications.

    Diethylamino-substituted compounds: These compounds have diethylamino groups, which can influence their chemical and biological properties.

Uniqueness

The uniqueness of 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which can affect its reactivity, stability, and biological activity. This makes it a valuable compound for research and development in various fields.

properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H26N4O/c1-5-26(6-2)17-11-12-18-20(13-17)27-22(24)19(14-23)21(18)15-7-9-16(10-8-15)25(3)4/h7-13,21H,5-6,24H2,1-4H3

InChI Key

LSMVLFIFBFUOIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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